molecular formula C16H12N2 B575252 2-benzyl-1H-indole-5-carbonitrile CAS No. 179748-04-0

2-benzyl-1H-indole-5-carbonitrile

Cat. No.: B575252
CAS No.: 179748-04-0
M. Wt: 232.286
InChI Key: VKYBDBGOLWABIR-UHFFFAOYSA-N
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Description

2-benzyl-1H-indole-5-carbonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 5-position of the indole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-benzylindole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) under reflux conditions . Another method involves the use of a multicomponent reaction (MCR) strategy, where multiple starting materials are combined in a single step to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Halogenating agents: Bromine (Br2), chlorine (Cl2)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxidized derivatives, while reduction reactions can produce reduced derivatives .

Mechanism of Action

The mechanism of action of 2-benzyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-benzyl-1H-indole-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-benzyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-13-6-7-16-14(8-13)10-15(18-16)9-12-4-2-1-3-5-12/h1-8,10,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYBDBGOLWABIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677525
Record name 2-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179748-04-0
Record name 2-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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